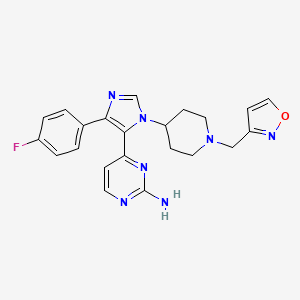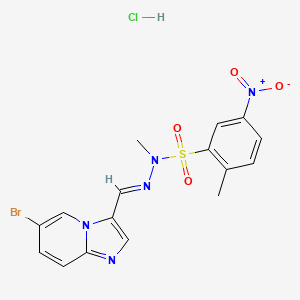
PIK-75-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PIK-75 Hydrochlorid ist ein potenter und selektiver Inhibitor der Phosphoinositid-3-Kinase (PI3K)-Isoform p110α. Es hat einen IC50-Wert von 5,8 nM, was es deutlich effektiver gegen p110α macht als gegen andere Isoformen wie p110β, p110γ und p110δ . PIK-75 Hydrochlorid inhibiert auch die DNA-abhängige Proteinkinase (DNA-PK) mit einem IC50-Wert von 2 nM .
Herstellungsmethoden
Die Synthese von PIK-75 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Imidazo[1,2-a]pyridin-Kernstruktur. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung des Imidazo[1,2-a]pyridin-Kerns: Dies beinhaltet die Reaktion von 2-Aminopyridin mit α-Bromketonen unter sauren Bedingungen.
Bromierung: Der Imidazo[1,2-a]pyridin-Kern wird dann mit Brom oder N-Bromsuccinimid (NBS) bromiert.
Nitrierung: Die bromierte Verbindung wird dann nitriert, um eine Nitrogruppe einzuführen.
Sulfonierung: Die Nitroverbindung wird dann sulfoniert, um eine Sulfonamidgruppe einzuführen.
Hydrochloridbildung: Schließlich wird die Verbindung durch Behandlung mit Salzsäure in ihre Hydrochloridsalzform umgewandelt.
Chemische Reaktionsanalyse
PIK-75 Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe in PIK-75 Hydrochlorid kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.
Reduktion: Die Verbindung kann Reduktionsreaktionen eingehen, insbesondere die Nitrogruppe, die zu einem Amin reduziert werden kann.
Substitution: Das Bromatom im Imidazo[1,2-a]pyridin-Kern kann durch verschiedene Nucleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie Natriumborhydrid für Reduktionsreaktionen und Nucleophile wie Amine für Substitutionsreaktionen. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind Amin-Derivate und substituierte Imidazo[1,2-a]pyridine.
Wissenschaftliche Forschungsanwendungen
PIK-75 Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: PIK-75 Hydrochlorid hat sich gezeigt, dass es in verschiedenen Krebszelllinien, darunter akute myeloische Leukämie (AML) und Brustkrebszellen, Apoptose induziert. Es inhibiert den PI3K/Akt-Signalweg, der für Zellwachstum, Proliferation und Überleben entscheidend ist.
Diabetesforschung: In pankreatischen β-Zellen verstärkt PIK-75 Hydrochlorid die durch Glukose induzierte Insulinsekretion, was es zu einem potenziellen Kandidaten für die Diabetesforschung macht.
Zellsignalstudien: PIK-75 Hydrochlorid wird verwendet, um den PI3K/Akt-Signalweg und seine Rolle in verschiedenen zellulären Prozessen zu untersuchen.
Wirkmechanismus
PIK-75 Hydrochlorid entfaltet seine Wirkung durch selektive Hemmung der p110α-Isoform von PI3K. Diese Hemmung verhindert die Phosphorylierung von nachgeschalteten Zielmolekülen wie Akt, was zur Unterdrückung von Zellüberlebens- und Proliferationsignalen führt . Zusätzlich induziert PIK-75 Hydrochlorid Apoptose, indem es die Spiegel von antiapoptotischen Proteinen wie Mcl-1 und Bcl-xL reduziert . Die Verbindung inhibiert auch DNA-PK, das eine Rolle bei der DNA-Reparatur spielt, was zu seinen zytotoxischen Wirkungen in Krebszellen beiträgt .
Wirkmechanismus
Target of Action
PIK-75 Hydrochloride is a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K) with an IC50 value of 5.8 nM . It inhibits p110α over 200-fold more potently than p110β . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
PIK-75 Hydrochloride interacts with its target, the p110α isoform of PI3K, leading to the inhibition of the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K . This results in the inhibition of the downstream Akt signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by PIK-75 Hydrochloride is the PI3K/Akt signaling pathway . By inhibiting PI3K, PIK-75 Hydrochloride prevents the phosphorylation of Akt, a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration . This leads to a decrease in cell proliferation and an increase in apoptosis .
Pharmacokinetics
It is known that pik-75 hydrochloride is cell-permeable .
Result of Action
The inhibition of the PI3K/Akt signaling pathway by PIK-75 Hydrochloride leads to a decrease in cell proliferation and an increase in apoptosis . In acute myeloid leukemia cells, for example, treatment with PIK-75 Hydrochloride led to a decrease in the proliferation of all cell lines at low doses .
Action Environment
The action of PIK-75 Hydrochloride can be influenced by the tumor microenvironment (TME). For instance, PIK-75 Hydrochloride has been shown to effectively overcome TME-related resistance to other drugs .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
PIK-75 Hydrochloride selectively inhibits p110α, an isoform of PI3K, with an IC50 value of 5.8 nM . It also inhibits p110γ and p110β, but less effectively . In adipocytes and myotubes, PIK-75 Hydrochloride blocks the production of PIP2 and PIP3, phosphorylation of Akt, and activation of mTORC1 .
Cellular Effects
In acute myeloid leukemia (AML) cells, treatment with PIK-75 Hydrochloride led to a decrease in proliferation due to massive apoptosis . It also inhibited the phosphorylation of Akt on Thr308, and downstream effectors (4-EBP1 and RPS6) in these cells .
Molecular Mechanism
PIK-75 Hydrochloride exerts its effects at the molecular level by inhibiting DNA-PK, p110α, and p110γ . It inhibits p110α more than 200-fold more potently than p110β . It also induces apoptosis .
Temporal Effects in Laboratory Settings
It has been shown to decrease the proliferation of AML cells at low doses .
Metabolic Pathways
PIK-75 Hydrochloride is involved in the PI3K/Akt/mTOR signaling pathway . It inhibits the production of PIP2 and PIP3 in adipocytes, thereby affecting this metabolic pathway .
Vorbereitungsmethoden
The synthesis of PIK-75 hydrochloride involves several steps, starting with the preparation of the core imidazo[1,2-a]pyridine structure. The synthetic route typically includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This involves the reaction of 2-aminopyridine with α-bromo ketones under acidic conditions.
Bromination: The imidazo[1,2-a]pyridine core is then brominated using bromine or N-bromosuccinimide (NBS).
Nitration: The brominated compound undergoes nitration to introduce a nitro group.
Sulfonation: The nitro compound is then sulfonated to introduce a sulfonamide group.
Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
PIK-75 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The nitro group in PIK-75 hydrochloride can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The bromine atom in the imidazo[1,2-a]pyridine core can be substituted with various nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. Major products formed from these reactions include amino derivatives and substituted imidazo[1,2-a]pyridines.
Vergleich Mit ähnlichen Verbindungen
PIK-75 Hydrochlorid ist einzigartig in seiner hohen Selektivität für die p110α-Isoform von PI3K. Andere ähnliche Verbindungen umfassen:
TGX-221: Ein selektiver Inhibitor der p110β-Isoform von PI3K.
AS252424: Ein selektiver Inhibitor der p110γ-Isoform von PI3K.
IC87114: Ein selektiver Inhibitor der p110δ-Isoform von PI3K.
Im Vergleich zu diesen Verbindungen weist PIK-75 Hydrochlorid eine viel höhere Selektivität für p110α auf, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle dieser Isoform in verschiedenen biologischen Prozessen und Krankheiten macht.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of PIK-75 Hydrochloride involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-Bromo-2-chloro-6-methoxyaniline", "2-(1-(3-piperidinyl)propyl)phenol", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: The reaction begins with the reaction of 4-Bromo-2-chloro-6-methoxyaniline with sodium hydride in dimethylformamide to form the corresponding anionic intermediate.", "Step 2: The anionic intermediate is then reacted with 2-(1-(3-piperidinyl)propyl)phenol to form the desired product.", "Step 3: The product is then purified by recrystallization from methanol to obtain the pure compound.", "Step 4: The pure compound is then treated with hydrochloric acid to form the hydrochloride salt of PIK-75.", "Step 5: The hydrochloride salt is isolated by filtration and washed with water to obtain the final product.", "Step 6: The final product is purified by recrystallization from ethyl acetate to obtain pure PIK-75 Hydrochloride." ] } | |
CAS-Nummer |
372196-77-5 |
Molekularformel |
C16H15BrClN5O4S |
Molekulargewicht |
488.7 g/mol |
IUPAC-Name |
N-[(Z)-(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C16H14BrN5O4S.ClH/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16;/h3-10H,1-2H3;1H/b19-9-; |
InChI-Schlüssel |
VOUDEIAYNKZQKM-MYOVXYCFSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)/N=C\C2=CN=C3N2C=C(C=C3)Br.Cl |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PIK-75 HCl; PIK 75 HCl; PIK75 HCl; PIK-75 hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



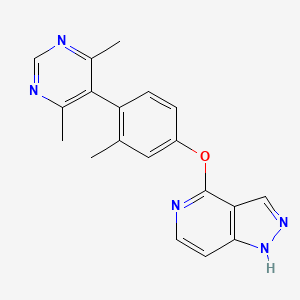

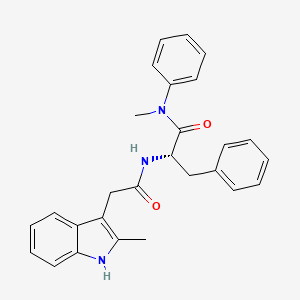
![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)
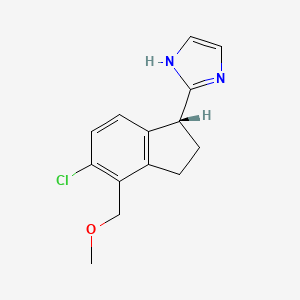
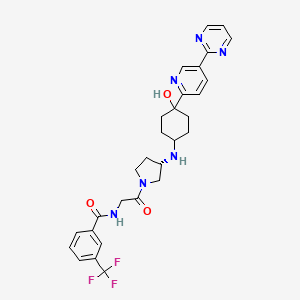

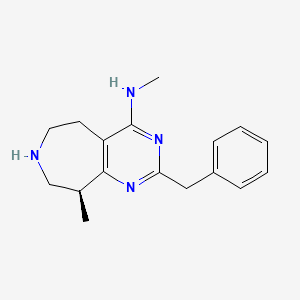
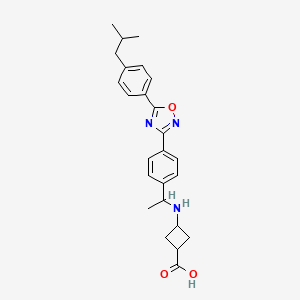
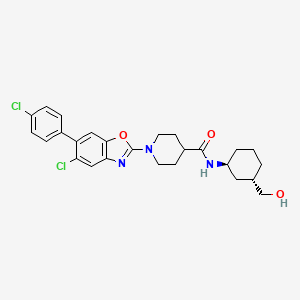
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-6-yl]acetamide](/img/structure/B610040.png)
